molecular formula C18H15N5O5 B11668897 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668897
M. Wt: 381.3 g/mol
InChI Key: SXTRSZVLUYBCLN-VXLYETTFSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can be attributed to the presence of the hydroxy group that can donate hydrogen atoms to free radicals.
  • Antimicrobial Activity : Studies indicate that N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural features allow for interactions with biological targets involved in cancer progression .

Applications in Medicinal Chemistry

The unique chemical structure of this compound positions it as a promising candidate for drug development:

  • Drug Design : The compound's ability to interact with various biological targets can be exploited in designing new therapeutic agents for diseases such as cancer and infections .
  • Metal Complexation : Research has shown that metal complexes derived from this compound exhibit enhanced biological activities compared to their non-complexed forms. This suggests potential applications in coordination chemistry and materials science .

Case Studies

Several studies have focused on the synthesis and application of this compound:

  • Antioxidant and Antimicrobial Studies : A study demonstrated that derivatives of this compound showed promising antioxidant and antimicrobial activities, indicating its potential use in pharmaceutical formulations aimed at oxidative stress-related diseases .
  • Cancer Cell Proliferation Inhibition : Research indicated that certain derivatives could inhibit the growth of specific cancer cell lines, suggesting further investigation into their mechanisms of action could lead to novel anticancer therapies .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, its potential anti-inflammatory effects may be due to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Similarly, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a nitrophenyl group and a hydroxy-methoxyphenyl group, which confer distinct chemical and biological properties

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Overview of the Compound

This compound belongs to the pyrazole family, which is known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The compound features a hydrazone structure, which is crucial for its biological interactions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and H460 (lung cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 26 µM, indicating potent growth inhibitory effects on tumor cells .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against several bacterial and fungal strains:

  • Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
  • Fungal Strains : Exhibited activity against Candida albicans and Aspergillus niger.
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

3. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory capabilities:

  • Inflammatory Markers : Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Inhibition Rates : Some studies report up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Metal Ion Complexation : It can form stable complexes with transition metals, potentially altering enzyme activities and cellular processes.

Case Study 1: Antitumor Activity

In a study by Xia et al., a series of pyrazole derivatives were synthesized and tested for their antitumor activity. One derivative showed significant apoptosis induction in A549 cells, with an IC50 value of 49.85 µM, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research conducted by Selvam et al. evaluated the antimicrobial properties of various pyrazole derivatives against multiple bacterial strains. The study found that certain compounds exhibited higher efficacy than standard antibiotics, indicating their potential use in treating resistant infections .

Properties

Molecular Formula

C18H15N5O5

Molecular Weight

381.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O5/c1-28-17-7-11(5-6-16(17)24)10-19-22-18(25)15-9-14(20-21-15)12-3-2-4-13(8-12)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-10+

InChI Key

SXTRSZVLUYBCLN-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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